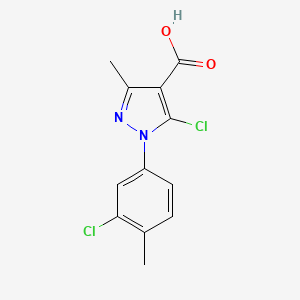

5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

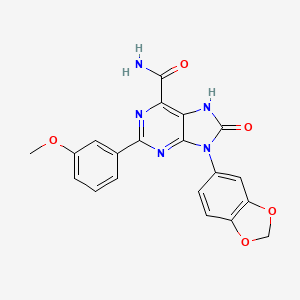

5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, also known as CCPA, is a synthetic compound that belongs to the pyrazole class of chemicals. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. In

Aplicaciones Científicas De Investigación

Structural and Spectral Investigations

Research on pyrazole-4-carboxylic acid derivatives, closely related to the chemical , has focused on understanding their structural and spectral properties. Studies such as those by Viveka et al. (2016) provide insights into the molecular structure and electronic properties of these compounds. They used techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for characterization.

Optical Nonlinearity and Potential in NLO Materials

Compounds similar to 5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid have been explored for their optical nonlinearity. Chandrakantha et al. (2013) synthesized a series of N-substituted pyrazole derivatives and found that these compounds exhibited potential for optical limiting applications.

Synthetic Pathways and Supramolecular Assembly

The synthesis of pyrazole derivatives and their subsequent reaction sequences have been a significant area of research. For example, Cuartas et al. (2017) described the synthesis of reduced bipyrazoles from a simple pyrazole precursor. Their work includes details on molecular structures and supramolecular assembly, which are crucial for understanding the reactivity and potential applications of these compounds.

Synthesis and Biological Activity

Research has also been conducted on the synthesis and biological activity of various pyrazole derivatives. For instance, Kletskov et al. (2018) synthesized derivatives of comenic acid, including those with pyrazole moieties, and observed synergistic effects with antitumor drugs, highlighting the potential therapeutic applications of these compounds.

Antibacterial Activities

The antibacterial activities of pyrazole derivatives have been a focus of research as well. Wen et al. (2015) synthesized a compound closely related to 5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid and found it to exhibit significant antibacterial properties, suggesting its potential use in developing new antimicrobial agents.

Propiedades

IUPAC Name |

5-chloro-1-(3-chloro-4-methylphenyl)-3-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-6-3-4-8(5-9(6)13)16-11(14)10(12(17)18)7(2)15-16/h3-5H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFLLZBUDAWYMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2383906.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2383909.png)

![1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2383911.png)

![3-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2383913.png)

![4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2383918.png)

![Prop-2-enyl 1,3,7-trimethyl-5-(4-methylphenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2383922.png)

![[2-[(E)-2-cyano-3-(2-methyl-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2383925.png)